molecular formula C15H16O2 B8145236 (1-Methoxy-2-phenoxyethyl)benzene

(1-Methoxy-2-phenoxyethyl)benzene

Cat. No.: B8145236
M. Wt: 228.29 g/mol
InChI Key: DKLBUIVESCYJFT-UHFFFAOYSA-N
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Description

(1-Methoxy-2-phenoxyethyl)benzene (CAS 29509-35-1) is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. It is primarily used as a versatile intermediate in the field of organic synthesis and chemical research . Its structure, featuring both ether and aromatic functional groups, allows it to participate in various reactions crucial for constructing complex organic molecules . This compound serves as a valuable building block in the production of specialty chemicals, including fragrances, pharmaceuticals, and agrochemicals . Furthermore, its application extends to the formulation of advanced polymers and coatings, where its aromatic and ether functional groups can contribute to desired material characteristics such as enhanced stability, solubility, or specific reactivity . The broader class of aryloxy ethers, to which this compound belongs, is the subject of ongoing research, particularly for their potential biological activities and utility in creating advanced materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methoxy-2-phenoxyethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-16-15(13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLBUIVESCYJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification Within Aryl Alkyl Ethers

(1-Methoxy-2-phenoxyethyl)benzene is classified as a mixed aryl alkyl ether. Its molecular structure, with the chemical formula C₁₅H₁₆O₂, is characterized by several key features. The backbone of the molecule is a benzene (B151609) ring attached to an ethyl group, forming a phenylethyl moiety. This ethyl group is further substituted at two positions:

A methoxy (B1213986) group (-OCH₃) is attached to the first carbon of the ethyl chain (the carbon adjacent to the benzene ring).

A phenoxy group (-OC₆H₅) is attached to the second carbon of the ethyl chain.

This specific arrangement makes it a complex ether with three major components: a central ethyl bridge, a terminal phenyl group, and a phenoxy group. The oxygen atom of the methoxy group forms an alkyl ether, while the oxygen of the phenoxy group forms an aryl ether linkage. This dual character distinguishes it from simpler ethers. The presence of two aromatic rings and two ether functionalities within a relatively compact structure suggests a molecule with specific stereochemical and electronic properties.

Table 1: Structural and Chemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 244.29 g/mol
CAS Number 29509-35-1
Class Aryl Alkyl Ether
Key Functional Groups Methoxy, Phenoxy, Benzene Ring

Academic Significance in Mechanistic and Synthetic Investigations

While direct research on (1-Methoxy-2-phenoxyethyl)benzene is not extensively documented in academic literature, its structure allows for informed speculation on its potential academic significance. The presence of two distinct C-O ether bonds is of particular interest for mechanistic studies.

The cleavage of ether bonds is a fundamental reaction in organic chemistry, often requiring strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The differential reactivity of the alkyl ether (methoxy) versus the aryl ether (phenoxy) linkage within the same molecule under acidic conditions could provide valuable insights into reaction mechanisms. acs.orgnih.gov Such studies help elucidate the factors governing S_N1 and S_N2 pathways in ether cleavage. libretexts.orgmasterorganicchemistry.com

From a synthetic standpoint, aryl alkyl ethers are a significant class of compounds with applications as fragrances, pharmaceuticals, and solvents. fiveable.me The alkoxy group in aryl alkyl ethers is known to be an activating group in electrophilic aromatic substitution, directing incoming substituents to the ortho and para positions of the benzene (B151609) ring. shaalaa.comvedantu.com This property makes them useful intermediates for the synthesis of more complex, multi-substituted aromatic compounds. Although this specific molecule's utility has not been broadly explored, related structures are integral to various synthetic endeavors. numberanalytics.comresearchgate.net

Historical Context of Ether Chemistry Relevant to 1 Methoxy 2 Phenoxyethyl Benzene

Strategies for Carbon-Oxygen Bond Formation

The core structure of this compound features two distinct ether linkages: a methoxy (B1213986) group attached to a benzylic carbon and a phenoxy group. The formation of these carbon-oxygen (C-O) bonds is a pivotal aspect of its synthesis.

Etherification Reactions for Phenoxy and Methoxy Moieties

The Williamson ether synthesis is a classical and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com It typically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.org For a molecule like this compound, this strategy can be envisioned through two primary disconnection approaches, starting from a suitable alcohol precursor.

Methylation of a Phenoxy Alcohol: This pathway involves the deprotonation of (2-phenoxy-1-phenyl)ethanol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile then reacts with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to yield the final product.

Phenoxylation of a Methoxy Alcohol: Alternatively, one could start with (1-methoxy-1-phenyl)ethanol. The hydroxyl group would be converted into a good leaving group (e.g., a tosylate). Then, sodium phenoxide, prepared by treating phenol (B47542) with a base, would act as the nucleophile to displace the leaving group and form the phenoxy ether linkage.

A comparison of these Williamson-type approaches is presented below.

Approach Starting Alcohol Reagents Key Transformation Considerations
Methylation (2-phenoxy-1-phenyl)ethanol1. Strong Base (e.g., NaH)2. Methylating Agent (e.g., CH₃I)Formation of the methoxy group via SN2 reaction.The reaction is generally efficient for primary and methyl halides. masterorganicchemistry.com
Phenoxylation (1-methoxy-1-phenyl)ethanol1. TsCl, Pyridine2. Sodium PhenoxideFormation of the phenoxy group via SN2 reaction.Requires activation of the alcohol to a good leaving group.

Coupling Reactions (e.g., Palladium-Catalyzed Etherification and Ullmann-type Approaches for Aryl-Ether Linkages)

For the formation of the aryl-ether bond (the phenoxy group), modern cross-coupling reactions offer powerful alternatives to the classical Williamson synthesis, often proceeding under milder conditions with broader substrate scope.

Ullmann-type Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.org Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org However, modern modifications have led to significantly milder conditions. The use of ligands, such as diamines or diones like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), can greatly accelerate the reaction, allowing it to proceed at more moderate temperatures. acs.orgresearchgate.net In a potential synthesis of this compound, an Ullmann coupling could involve the reaction of phenol with a derivative like 1-(2-bromoethyl)-2-methoxybenzene (B1296878) in the presence of a copper catalyst and a base. acs.orgarkat-usa.org

Palladium-Catalyzed Etherification: Palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherification, have become a premier method for aryl ether synthesis. organic-chemistry.org These reactions typically couple aryl halides or triflates with alcohols and phenols. A key to their success has been the development of bulky, electron-rich phosphine (B1218219) ligands that facilitate the crucial reductive elimination step to form the C-O bond. lookchem.com These methods are known for their high functional group tolerance and can be applied to unactivated aryl halides. organic-chemistry.orglookchem.com The synthesis of the target molecule could be achieved by coupling phenol with an appropriate (1-methoxy-2-haloethyl)benzene substrate using a palladium catalyst system. lookchem.comfrontiersin.org

Method Catalyst Typical Conditions Advantages Disadvantages
Ullmann-type Coupling Copper (e.g., CuI, Cu₂O) wikipedia.orgacs.orgHigh temperatures, polar solvents (classic); Milder with ligands. wikipedia.orgacs.orgInexpensive catalyst. arkat-usa.orgOften requires harsh conditions; can have limited substrate scope. wikipedia.org
Palladium-Catalyzed Etherification Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands. organic-chemistry.orgMild to moderate temperatures, various solvents.High yields, broad substrate scope, high functional group tolerance. frontiersin.orgacs.orgMore expensive catalyst and ligands.

Stereoselective and Regioselective Synthesis Approaches for Functionalized Ethers

The structure of this compound contains a stereocenter at the carbon bearing the methoxy and phenyl groups. Therefore, controlling the stereochemistry is a critical challenge for synthesizing enantiopure versions of this molecule.

Stereoselective Synthesis: Achieving stereoselectivity often involves either using a chiral starting material or employing a stereoselective reaction.

Chiral Pool Synthesis: One could start from an enantiomerically pure precursor, such as optically active styrene (B11656) oxide or mandelic acid, to set the stereocenter early in the synthetic sequence.

Asymmetric Reduction: A common strategy is the asymmetric reduction of a ketone precursor, such as 2-phenoxy-1-phenylethanone. Using chiral reducing agents or catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) can produce the corresponding alcohol, (2-phenoxy-1-phenyl)ethanol, with high enantiomeric excess. This chiral alcohol can then be methylated to give the final product with the desired stereochemistry.

Kinetic Resolution: If a racemic mixture of an intermediate alcohol is formed, it can be resolved using enzymatic or chemical methods to isolate the desired enantiomer.

Regioselective Synthesis: Regioselectivity refers to the correct placement of the methoxy and phenoxy groups. In the context of this compound, regioselectivity is generally controlled by the synthetic design. For instance, in a Williamson synthesis, the choice of the alkoxide and the halide definitively determines the position of the new ether linkage. wikipedia.org Similarly, in cross-coupling reactions, the positions of the halogen on one reactant and the hydroxyl group on the other predetermine the final connectivity. organic-chemistry.org Electrophotocatalytic methods have also been described for achieving high regioselectivity in the C-H functionalization of ethers, typically favoring the less-hindered α-position. acs.orgnih.gov

Strategy Description Application to Target Molecule
Asymmetric Ketone Reduction A prochiral ketone is reduced to a chiral alcohol using a chiral catalyst or reagent.Reduction of 2-phenoxy-1-phenylethanone to enantiopure (2-phenoxy-1-phenyl)ethanol.
Chiral Pool Synthesis Utilizes a readily available, enantiomerically pure natural product as a starting material.Starting with enantiopure styrene oxide to build the ethylbenzene (B125841) backbone.
Defined Reactant Connectivity The positions of functional groups on the starting materials dictate the final structure.Using 1-(2-bromoethyl)-2-methoxybenzene and phenol in a coupling reaction ensures correct regiochemistry.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to synthetic routes aims to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govnih.gov

Catalytic Methods and Atom Economy Optimization

Catalytic Methods: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. alfa-chemistry.com The Ullmann and palladium-catalyzed etherification reactions discussed previously are prime examples. They use only a small amount of a metal catalyst to facilitate the transformation, which is a significant improvement over methods that require a full equivalent of a promoter. google.comnumberanalytics.com Ruthenium-catalyzed reductive etherification of carbonyl compounds with alcohols also represents a green route, using molecular hydrogen as a clean reductant. nih.gov

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how efficiently all reactant atoms are incorporated into the final desired product. numberanalytics.comwikipedia.org Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

Reactions like additions and rearrangements are inherently atom-economical. In contrast, substitution reactions like the Williamson synthesis generate stoichiometric salt byproducts (e.g., NaI), lowering the atom economy. nih.gov Catalytic coupling reactions can also suffer from low atom economy due to the use of ligands and bases, but they avoid the large-scale inorganic salt waste of older methods. nih.gov For example, a catalytic process that directly couples phenol with 1-methoxy-1-phenylethylene would be highly atom-economical.

Solvent-Free and Energy-Efficient Reaction Conditions

Solvent-Free Reactions: Performing reactions without a solvent, or in a recyclable medium like an ionic liquid, can significantly reduce the environmental impact of a synthesis. numberanalytics.com Solvent-free Williamson ether synthesis has been shown to be effective, where phenols are reacted with alkylating agents in the presence of a solid base like potassium carbonate. tandfonline.comresearchgate.net These reactions can be rapid and high-yielding, offering a greener alternative to traditional solvent-based systems. tandfonline.comresearchgate.net

Energy-Efficient Conditions: The use of alternative energy sources like microwaves or ultrasound can accelerate reaction rates, often leading to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating. alfa-chemistry.com Microwave-assisted ether synthesis has been successfully applied to various etherification reactions, including those catalyzed by transition metals. numberanalytics.com Furthermore, developing reactions that proceed efficiently at room temperature, such as some modern Ullmann-type couplings, also contributes to energy efficiency. acs.org

Green Approach Description Example Application
Catalysis Using a small amount of a substance to increase the rate of a reaction. alfa-chemistry.comPalladium-catalyzed coupling of phenol with a halo-precursor. frontiersin.org
High Atom Economy Designing syntheses to maximize the incorporation of reactant atoms into the final product. wikipedia.orgDirect addition of phenol to an activated alkene if a suitable substrate were designed.
Solvent-Free Conditions Running the reaction neat or with a solid support, eliminating organic solvent waste. tandfonline.comresearchgate.netMixing phenol, an alkylating agent, and a solid base (K₂CO₃) and heating. researchgate.net
Microwave Irradiation Using microwave energy to heat the reaction mixture rapidly and efficiently. alfa-chemistry.comAccelerating a Williamson or Ullmann ether synthesis. numberanalytics.com

Synthetic Route Design and Optimization for this compound and Complex Aryl Alkyl Ethers

The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the ether linkages. The most common and adaptable methods include the Williamson ether synthesis and its variations, along with other catalytic and metal-free approaches.

A primary route involves the O-methylation of a suitable precursor, namely 2-phenoxyethanol (B1175444). This precursor is readily synthesized through the reaction of phenol with ethylene (B1197577) oxide or ethylene chlorohydrin. acs.orgwikipedia.org The subsequent methylation of the primary alcohol in 2-phenoxyethanol presents a key optimization challenge.

Alternatively, the synthesis can proceed via the reaction of a phenoxy-containing electrophile with a methoxide (B1231860) source. This involves the initial preparation of a reactive intermediate like 1-bromo-2-phenoxyethane, followed by a nucleophilic substitution with sodium methoxide.

Optimization of Williamson Ether Synthesis

The Williamson ether synthesis, a classic and versatile method for forming ethers, involves the reaction of an alkoxide with an alkyl halide. biomedres.usfrancis-press.com For the synthesis of this compound from 2-phenoxyethanol, the first step is the deprotonation of the alcohol to form the corresponding alkoxide. The choice of base, solvent, and methylating agent, as well as the reaction conditions, are critical for maximizing the yield and minimizing side reactions.

Table 1: Optimization of Methylation of 2-Phenoxyethanol

EntryMethylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1Methyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)Room TemperatureGood biomedres.us
2Dimethyl SulfateSodium Hydroxide (NaOH)Dichloromethane/Water25Moderate researchgate.net
3Methyl IodideSilver Oxide (Ag₂O)N,N-Dimethylformamide (DMF)Room TemperatureHigh libretexts.org

This table is a representation of typical conditions for Williamson ether synthesis and may not reflect directly optimized results for 2-phenoxyethanol due to a lack of specific literature data.

The use of strong bases like sodium hydride (NaH) ensures complete deprotonation of the alcohol, driving the reaction towards the product. biomedres.us Silver oxide (Ag₂O) offers a milder alternative, which can be beneficial for substrates with sensitive functional groups. libretexts.org The choice of solvent is also crucial, with polar aprotic solvents like THF and DMF being commonly employed to solvate the alkoxide and facilitate the SN2 reaction.

Phase Transfer Catalysis in Aryl Alkyl Ether Synthesis

To enhance the efficiency of the Williamson ether synthesis, especially in biphasic systems, phase transfer catalysts (PTCs) are often employed. ptfarm.plresearchgate.netcrdeepjournal.org PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is present. ptfarm.pltheaic.org This approach can lead to faster reaction rates, milder reaction conditions, and improved yields by increasing the effective concentration of the nucleophile in the organic phase.

Table 2: Phase Transfer Catalyzed Etherification

EntryAlkyl HalideBaseCatalystSolvent SystemProductYield (%)Reference
1Benzyl (B1604629) Chloride50% NaOH (aq)Tetrabutylammonium Bromide (TBAB)TolueneBenzyl Phenyl EtherHigh crdeepjournal.org
2n-Butyl BromideSolid K₂CO₃Aliquat 336Toluenen-Butyl Phenyl Ether95 theaic.org

This table illustrates the application of phase transfer catalysis in the synthesis of various aryl alkyl ethers.

Alternative Synthetic Strategies

Beyond the Williamson ether synthesis, other methodologies have been developed for the construction of complex aryl alkyl ethers.

One notable method involves the reaction of phenols with dialkyl carbonates in the presence of a catalyst. For instance, eugenol (B1671780) has been converted to its methyl ether in high yield using dimethyl carbonate and a catalytic amount of p-dimethylaminopyridine at elevated temperatures. google.com This method offers a "greener" alternative to traditional alkylating agents.

Another approach utilizes diaryliodonium salts as arylating agents for alcohols under metal-free conditions. researchgate.net This reaction proceeds at room temperature and provides good to excellent yields of alkyl aryl ethers.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-O bond formation. These methods can tolerate a wide range of functional groups but often require specialized and expensive ligands. organic-chemistry.org

The synthesis of a related compound, 1-methoxy-2-(2-propenyloxy)benzene, has been reported via the reaction of 2-methoxyphenol with allyl bromide in the presence of potassium carbonate in DMF. While not the target compound, this provides a relevant example of etherification on a substituted phenol.

For the synthesis of complex structures, a convergent approach is often favored. For example, in the synthesis of desTHPdactylolides, a Williamson ether synthesis was optimized by reversing the roles of the reactants, using a diiodide and a mono-protected diol to achieve higher yields. nih.gov

Ether Cleavage Mechanisms in this compound

The structure of this compound features two distinct ether linkages: an alkyl aryl ether (the phenoxy group bonded to the ethyl chain) and a benzylic ether (the methoxy group bonded to the ethyl chain at a benzylic position). The cleavage of these ether bonds can be achieved through various chemical pathways.

The cleavage of ethers using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a fundamental reaction in organic chemistry that proceeds via nucleophilic substitution (SN1 or SN2) or elimination (E1) mechanisms. pressbooks.pubmasterorganicchemistry.comlibretexts.org The specific pathway is largely dictated by the structure of the ether. pressbooks.pubmasterorganicchemistry.com

In the case of this compound, the reaction initiates with the protonation of one of the ether oxygens by the strong acid, converting the ether into a better leaving group (an alcohol). bohrium.commasterorganicchemistry.comyoutube.com

Cleavage of the Methoxy Group (Benzylic Ether): Protonation of the methoxy group is followed by the departure of methanol. This process is facilitated by the formation of a secondary benzylic carbocation. Benzylic carbocations are relatively stable due to resonance delocalization of the positive charge into the adjacent benzene (B151609) ring. libretexts.orgreddit.com This stability strongly favors an SN1 mechanism . The resulting carbocation is then attacked by a halide ion (e.g., I⁻ or Br⁻) to yield 1-halo-2-phenoxyethyl)benzene. Due to the stability of the carbocation, an E1 elimination pathway, leading to the formation of a styrene derivative, is also a possible competing reaction, especially at higher temperatures. libretexts.orglibretexts.org

Cleavage of the Phenoxy Group (Alkyl Aryl Ether): Protonation of the phenoxy oxygen would lead to the formation of phenol as a leaving group. The subsequent nucleophilic attack would occur on the primary carbon of the ethyl chain. This scenario favors an SN2 mechanism due to the unhindered nature of the primary carbon and the instability of a primary carbocation. pressbooks.pubmasterorganicchemistry.com However, cleavage of the aryl-oxygen bond does not occur because sp²-hybridized carbons of the benzene ring are resistant to nucleophilic attack. masterorganicchemistry.compearson.com Therefore, acidic cleavage will selectively break the alkyl C-O bond, producing phenol and an alkyl halide. libretexts.orgpearson.com

The competition between these pathways is influenced by the reaction conditions. The SN1 pathway at the benzylic position is generally considered more facile due to the stability of the carbocation intermediate. masterorganicchemistry.comstackexchange.com

Ether Linkage Probable Mechanism Key Intermediates/Factors Products
Benzylic (C-OCH₃)SN1 / E1Stable secondary benzylic carbocation1-Halo-2-phenoxyethyl)benzene / Styrene derivative + Methanol
Alkyl Aryl (C-OPh)SN2Steric hindrance at primary carbon, resistance of aryl C-O to cleavagePhenol + 1-Halo-1-methoxyethane

Catalytic hydrogenolysis is a key process for the depolymerization of lignin (B12514952) and involves the cleavage of C-O bonds using a catalyst and a hydrogen source. ncsu.edu The β-O-4 ether linkage, structurally analogous to the linkage in this compound, is the most abundant in lignin. ncsu.eduresearchgate.net Various heterogeneous and homogeneous catalysts, often based on noble metals like Palladium (Pd) and Ruthenium (Ru), or more abundant metals like Nickel (Ni), have been studied for this purpose. bohrium.comresearchgate.net

The mechanism of hydrogenolysis on a metal catalyst surface generally involves several steps:

Adsorption of the aryl ether onto the catalyst surface.

Activation of hydrogen on the metal surface.

Cleavage of the C-O bond. This can occur through different pathways depending on the catalyst and reaction conditions. One proposed mechanism involves the dehydrogenation of the α-carbon (the carbon bearing the methoxy group) to form a ketone intermediate. acs.org This ketone can then undergo further reactions leading to C-O bond cleavage. acs.org Another pathway involves direct hydrogenolytic cleavage of the C-O bond by activated hydrogen species on the catalyst surface. researchgate.net

Hydrogenation of the resulting fragments.

Desorption of the products from the catalyst surface.

Nickel-based catalysts have been shown to be effective for the selective hydrogenolysis of aryl C-O bonds without significant hydrogenation of the aromatic rings. bohrium.comnih.gov Ruthenium-based catalysts are often more active but may also lead to hydrogenation of the aromatic rings. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for controlling the selectivity of the cleavage. researchgate.netrsc.orgscispace.com

Reductive cleavage offers alternative methods for breaking ether bonds under milder conditions compared to traditional hydrogenolysis.

Aqueous Electrocatalytic Hydrogenation: This method uses an electric current to generate reactive hydrogen species for the cleavage of C-O bonds. For lignin model compounds, particularly those with a ketone group at the α-position, this process has been shown to be effective. rsc.org The mechanism involves the reduction of the substrate at the cathode.

Thiolate-Mediated Cleavage: Thiols and their corresponding thiolates are effective nucleophiles that can cleave ether bonds. nih.govosti.govnih.gov In a process mimicking biological lignin degradation, thiols can attack the β-carbon of α-keto β-O-4 ethers in an SN2 fashion, leading to the cleavage of the C-O bond. nih.govosti.gov While this compound does not possess a keto group, oxidation of the benzylic alcohol that would be formed from the cleavage of the methoxy group could precede a thiol-mediated cleavage step. The reaction rate is influenced by steric and electronic factors. acs.org Thiyl radicals can also mediate the cleavage of certain C-O bonds, although this is more established for allylic systems. acs.org

The substituents on the aromatic rings and the nature of the ether linkages play a significant role in determining the selectivity and rate of cleavage.

During catalytic hydrogenolysis, the relative reactivity of different ether bonds is an important consideration. Studies on nickel-catalyzed hydrogenolysis have shown that the reactivity scale is generally Ar-OAr > Ar-OMe > ArCH₂-OMe (where Ar is an aryl group and Me is a methyl group). nih.gov

Electron-donating groups, such as the methoxy group, on the aromatic ring can influence the rate of hydrogenolysis. For nickel-catalyzed systems, it has been observed that diaryl ethers with electron-donating substituents react slower than those with electron-withdrawing groups. bohrium.com This is attributed to the increased electron density on the aromatic ring, which can affect its interaction with the catalyst surface.

In the context of this compound, there are two C-O bonds susceptible to cleavage: the Cβ-OAr bond (phenoxy) and the Cα-OMe bond (methoxy). The Cβ-OAr bond is generally considered the more labile bond in lignin model compounds during hydrogenolysis. rsc.orgresearchgate.netrsc.org The phenoxy group is a good leaving group, and its departure leads to the formation of phenol, a stable product. The methoxy group is part of a benzylic ether, which can also be cleaved, but the conditions can be tuned to favor the cleavage of one over the other.

For thiolate-mediated cleavage, electron-withdrawing substituents on the aryl ring have been shown to increase the rate of ether cleavage. acs.org

Reaction Type Influence of Methoxy Group Influence of Phenoxy Group Selectivity
Acidic Cleavage Facilitates SN1 at the benzylic position.Acts as a good leaving group (phenol).Favors cleavage at the benzylic C-O bond.
Catalytic Hydrogenolysis Electron-donating, may decrease rate.Part of the labile β-O-4 type linkage.Often favors cleavage of the Cβ-OAr bond.
Thiolate-Mediated Cleavage Electron-donating, may decrease rate.Good leaving group.Dependent on reaction conditions and substrate activation.

Reactivity of the Benzene Moieties in this compound

The compound has two benzene rings, one substituted with the (1-methoxy-2-phenoxyethyl) group and the other part of the phenoxy group. The reactivity of these rings in electrophilic aromatic substitution is governed by the nature of their substituents.

The benzene ring in this compound that is directly attached to the ethyl chain has a methoxy group at the benzylic position. However, the more direct influence on the reactivity of a benzene ring comes from substituents directly attached to it. If we consider a related structure where the methoxy group is directly attached to the benzene ring (an anisole-type structure), the methoxy group acts as a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. quora.comquora.commasterorganicchemistry.com

The methoxy group activates the ring towards electrophiles through its strong resonance effect (+R effect). The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. quora.compearson.com This increased nucleophilicity makes the ring more reactive towards electrophiles compared to unsubstituted benzene. quora.com

Although the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant in the case of the methoxy group. quora.com The stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack is greatest when the electrophile adds to the ortho or para positions, as this allows for resonance structures where the positive charge is delocalized onto the oxygen atom. libretexts.org

Consequently, reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation on a methoxy-substituted benzene ring will predominantly yield ortho- and para-substituted products. libretexts.org The high reactivity of anisole (B1667542) derivatives often requires milder reaction conditions to avoid polysubstitution. libretexts.org

Position of Attack Stability of Carbocation Intermediate Directing Effect
Ortho Highly stabilized by resonance with the methoxy group.Director
Para Highly stabilized by resonance with the methoxy group.Director
Meta Less stabilized; no direct resonance stabilization from the methoxy group.Not favored

Nucleophilic Aromatic Substitution on Activated Phenoxy Moieties

Nucleophilic aromatic substitution (NAS) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For NAS to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. acs.orgmasterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. masterorganicchemistry.comquora.com

In the case of this compound, the phenoxy moiety could theoretically act as a leaving group. However, the phenoxide ion is a relatively strong base, making it a poor leaving group under normal NAS conditions. For the phenoxy group to be displaced, it would require significant activation. This activation could be achieved by introducing strong electron-withdrawing substituents (e.g., nitro groups) onto the phenyl ring of the phenoxy group itself. Without such activation, the C-O bond of the phenoxy ether is strong, and the ring is not sufficiently electrophilic to be attacked by a nucleophile.

Alternatively, the reaction conditions can be modified to facilitate the departure of the phenoxy group. Protonation of the ether oxygen by a strong acid would convert the phenoxy group into a better leaving group (a neutral phenol molecule). stackexchange.compearson.com However, this would also likely lead to competing reactions at the methoxy group on the ethyl linker.

The rate-determining step in NAS can be either the initial nucleophilic attack to form the Meisenheimer complex or the subsequent departure of the leaving group. researchgate.net The facility of the leaving group's departure is inversely related to its basicity. The following table illustrates the relative reactivity of various leaving groups in a typical NAS reaction, highlighting the poor leaving group ability of unactivated alkoxy groups.

Leaving GroupRelative Rate
F3300
Cl4.3
Br1.0
I0.4
OR<<1
Representative data for the reaction of 1-X-2,4-dinitrobenzene with a nucleophile.

Transformations at the Ethyl Linker in this compound

The ethyl linker in this compound offers several potential sites for chemical transformation, including radical reactions and rearrangements.

Recent advances in photoredox catalysis have enabled the selective functionalization of C-H bonds adjacent to the oxygen atom in aryl alkyl ethers. acs.orgrsc.org This methodology is directly applicable to the ethyl linker of this compound. The generally accepted mechanism involves the following steps:

Single-Electron Transfer (SET): A photocatalyst, upon excitation by visible light, oxidizes the aryl alkyl ether to its corresponding radical cation. acs.orgrsc.org

Deprotonation: A mild base then selectively deprotonates the α-aryloxyalkyl C-H bond of the radical cation, leading to the formation of a neutral α-aryloxyalkyl radical. acs.orgstrath.ac.uk

Radical Trapping: This radical intermediate can then be trapped by a variety of radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position of the ether. acs.org

For this compound, this pathway would lead to the formation of a radical at the carbon atom bonded to both the methoxy and phenyl groups. The following table summarizes some reported photocatalytic C-H functionalizations of aryl alkyl ethers that are analogous to potential reactions of this compound.

Reaction TypeRadical AcceptorProduct Type
CyanationTosyl cyanideα-Cyanated ether
AllylationAllyl sulfonesα-Allylated ether
VinylationElectron-deficient alkenesα-Vinylated ether

Rearrangement reactions in ethers can occur under various conditions, often involving carbocationic intermediates. For this compound, the formation of a carbocation at the benzylic position (the carbon atom attached to the phenyl ring and the methoxy group) could potentially trigger a rearrangement.

A plausible scenario for such a rearrangement would be the acid-catalyzed cleavage of the methoxy group to form a secondary benzylic carbocation. This carbocation could then undergo a 1,2-phenyl shift, which is a type of Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation if an appropriate substituent were present. However, in the absence of such a stabilizing factor, a phenyl shift might not be favored over other reaction pathways like elimination or trapping by a nucleophile. quora.comyoutube.com

Another class of rearrangement reactions relevant to aryl ethers is the Claisen rearrangement. libretexts.orglibretexts.org However, the classic Claisen rearrangement is specific to allyl aryl ethers and would not be expected to occur with this compound under standard thermal conditions as it lacks the requisite allyl group.

While the potential for phenyl-shift analogues and other rearrangements exists, specific mechanistic studies on this compound are not readily found in the surveyed literature. The likelihood of such a rearrangement would be highly dependent on the reaction conditions and the stability of the potential carbocationic intermediates.

Kinetic and Thermodynamic Aspects of this compound Reactions

Detailed kinetic and thermodynamic data for the reactions of this compound are scarce in the public domain. However, general principles can be applied to understand the energetic landscape of its potential transformations.

For the nucleophilic aromatic substitution on the phenoxy moiety, the reaction's thermodynamics would be influenced by the relative bond strengths of the C-O bond being broken and the new bond being formed, as well as the stability of the leaving phenoxide ion. The kinetics would be governed by the activation energy of the rate-determining step, which is typically high for unactivated aryl ethers.

In the case of radical reactions at the ethyl linker , the thermodynamics are influenced by the C-H bond dissociation energy (BDE) of the α-C-H bond. For ethers, this BDE is lowered due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. The kinetics of the photocatalytic reactions are complex and depend on factors such as the quantum yield of the photocatalyst, the rate of electron transfer, and the rate of the subsequent deprotonation and radical trapping steps.

Regarding rearrangement reactions , the thermodynamics would be driven by the relative stability of the initial and rearranged products. For carbocation-mediated rearrangements, the driving force is the formation of a more stable carbocation. The kinetics would be influenced by the activation barrier for the rearrangement step, which can vary significantly depending on the migrating group and the structure of the carbocation.

The thermal decomposition of related ether structures has been studied, often revealing complex reaction pathways with multiple competing steps. researchgate.netresearchgate.net Without specific experimental data for this compound, any discussion of its reaction kinetics and thermodynamics remains qualitative.

Advanced Spectroscopic Characterization of 1 Methoxy 2 Phenoxyethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Comprehensive 1D NMR Analysis (¹H NMR, ¹³C NMR) for Structural Elucidation

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of (1-Methoxy-2-phenoxyethyl)benzene. These techniques identify the different types of hydrogen and carbon atoms present in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal distinct signals for the protons in the three main structural units: the monosubstituted benzene (B151609) ring, the phenoxy group, and the methoxy-substituted ethyl bridge. Aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons of the ethyl chain (-CH-CH2-) would show characteristic splitting patterns due to spin-spin coupling, and the methoxy (B1213986) group (CH₃) would present as a sharp singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Aromatic carbons resonate in the δ 110-160 ppm range. The carbons of the ethyl linker and the methoxy group would appear in the more upfield region. The specific chemical shifts are sensitive to the electronic environment, allowing for the differentiation of carbons within the molecule.

A representative, hypothetical dataset for the 1D NMR spectra of this compound is presented below for structural elucidation.

Interactive Table: Predicted 1D NMR Data for this compound in CDCl₃

¹H NMR Data

Predicted Chemical Shift (δ ppm) Multiplicity Integration Assignment
7.40 - 7.20 Multiplet 7H Aromatic protons (Benzene ring + Phenoxy m,p-protons)
6.95 Triplet 1H Phenoxy p-proton
6.90 Doublet 2H Phenoxy o-protons
4.60 Doublet of Doublets 1H -CH(OMe)-
4.25 Multiplet 2H -O-CH₂-

¹³C NMR Data

Predicted Chemical Shift (δ ppm) Assignment
158.5 Phenoxy C-O
140.0 Benzene C-ipso
129.5 Phenoxy C-meta
128.8 Benzene C-ortho/meta
127.5 Benzene C-para
121.0 Phenoxy C-para
114.5 Phenoxy C-ortho
82.0 -CH(OMe)-
70.0 -O-CH₂-

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While 1D NMR suggests the presence of the core fragments, two-dimensional (2D) NMR experiments are essential to unambiguously piece them together and define the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons of the ethyl chain (-CH-CH₂-), as well as among the protons within each aromatic ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon signal, such as linking the methoxy protons to the methoxy carbon and the aromatic protons to their respective ring carbons.

A correlation from the methoxy protons (-OCH₃) to the benzylic methine carbon (-CH(OMe)-).

Correlations from the benzylic methine proton (-CH(OMe)-) to the ipso-carbon of the attached benzene ring.

Correlations from the methylene (B1212753) protons (-O-CH₂-) to the ipso-carbon of the phenoxy group.

A correlation between the benzylic methine proton and the methylene carbon, confirming the ethyl bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, regardless of their bonding connectivity. NOESY is particularly valuable for conformational and stereochemical analysis. For the chiral center at the benzylic methine, NOESY could show through-space correlations between the methine proton and the nearby methoxy protons, as well as with the methylene protons, helping to define the preferred spatial arrangement of these groups.

Interactive Table: Expected Key 2D NMR Correlations for this compound

2D NMR ExperimentCorrelated NucleiPurpose
COSY ¹H ↔ ¹HConfirms proton-proton coupling within the ethyl chain and aromatic rings. researchgate.netresearchgate.net
HSQC ¹H ↔ ¹³C (¹J)Assigns protons to their directly attached carbons.
HMBC ¹H ↔ ¹³C (²⁻³J)Connects the benzene, phenoxy, and methoxyethyl fragments.
NOESY ¹H ↔ ¹H (Through-space)Determines spatial proximity and preferred conformation around the chiral center.

Application of Automated Structure Elucidation Algorithms from NMR Data

The data from 1D and 2D NMR experiments can be fed into Computer-Assisted Structure Elucidation (CASE) algorithms. These sophisticated software programs use machine learning and computational methods to assemble a structure from spectroscopic data. nih.gov Given the molecular formula and the NMR data (chemical shifts, multiplicities, and 2D correlations), an algorithm would first identify the key substructures (a methoxy group, a phenoxy group, a benzene ring, and a two-carbon linker). It would then use the crucial HMBC correlations as a set of instructions to connect these fragments, ultimately proposing this compound as the highest-ranking and most probable structure. nih.gov This automated approach provides rapid, unbiased confirmation of the molecular architecture.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and investigating conformational isomers.

Functional Group Identification and Analysis of Molecular Vibrations

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its constituent functional groups. nist.gov

Aromatic Rings: Strong to medium absorptions for C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org Weak aromatic C-H stretching bands are expected just above 3000 cm⁻¹. lumenlearning.comlibretexts.org Characteristic C-H out-of-plane (oop) bending vibrations between 675-900 cm⁻¹ can help confirm the substitution patterns on the benzene rings. libretexts.orglibretexts.org

Ether Linkages: The most prominent features would be the strong C-O-C stretching vibrations. The aryl-alkyl ether (phenoxy-ethyl) and the alkyl-ether (methoxy-ethyl) would have characteristic bands in the 1000-1300 cm⁻¹ range.

Alkyl Chain: The aliphatic C-H stretching vibrations of the ethyl bridge and methoxy group would be observed in the 2850-2960 cm⁻¹ region. pressbooks.publibretexts.org

Interactive Table: Key Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (sp²)Aromatic Rings3000 - 3100 lumenlearning.comlibretexts.org
C-H Stretch (sp³)Ethyl & Methoxy Groups2850 - 2960 pressbooks.publibretexts.org
C=C StretchAromatic Rings1450 - 1600 pressbooks.publibretexts.org
C-O-C Asymmetric StretchEther Linkages~1250
C-O-C Symmetric StretchEther Linkages~1040
C-H Out-of-Plane BendAromatic Rings675 - 900 lumenlearning.comlibretexts.org

Conformational Analysis via Vibrational Modes

This compound possesses conformational flexibility due to rotation around its C-C and C-O single bonds. Different spatial arrangements of the atoms, or conformers, can coexist. Vibrational spectroscopy is a sensitive tool for studying these conformational equilibria. nih.gov

By recording spectra at different temperatures or in solvents of varying polarity, shifts in the relative populations of conformers can be observed. Specific vibrational modes, particularly in the complex "fingerprint" region (below 1500 cm⁻¹), are often unique to a particular conformer. Comparing the experimental IR and Raman spectra with spectra predicted from theoretical calculations (e.g., Density Functional Theory) for different possible conformers allows for the identification of the most stable conformer(s) present under the experimental conditions. nih.gov This analysis provides insight into the molecule's preferred three-dimensional shape, which is governed by a balance of steric and electronic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, this technique is instrumental in determining the molecular weight and deducing its structural features through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₅H₁₆O₂, which corresponds to a molecular weight of approximately 228.29 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z of 228. This is characteristic of aromatic compounds, which tend to have stable molecular ions due to the delocalization of electrons within the benzene rings. blogspot.comwhitman.edu

The fragmentation of this compound is predicted to occur at specific bonds, influenced by the stability of the resulting fragments. Key fragmentation pathways for aromatic ethers generally involve cleavage at the C-C bond beta to the aromatic ring and at the C-O ether linkages. blogspot.comwhitman.eduscribd.com For the target molecule, the following primary fragmentation patterns are anticipated:

Benzylic Cleavage: Cleavage of the bond between the methoxy-substituted carbon and the phenoxy-substituted carbon would be a significant fragmentation pathway. This would lead to the formation of a stable benzylic cation with a methoxy group.

Ether Bond Cleavage: The ether bonds are also susceptible to cleavage. Cleavage of the phenoxy C-O bond could lead to the formation of a phenoxy radical and a corresponding cation.

Rearrangements: McLafferty-type rearrangements and other hydrogen transfer reactions can also occur, leading to characteristic fragment ions. blogspot.com

A detailed prediction of the major fragments and their corresponding m/z values is presented in the table below.

Predicted Fragment Ion Structure m/z Fragmentation Pathway
Molecular Ion[C₁₅H₁₆O₂]⁺228Ionization of the parent molecule
Benzylic Cation[C₈H₉O]⁺121Cleavage of the C-C bond adjacent to the phenoxy group
Phenoxy Cation[C₆H₅O]⁺93Cleavage of the C-O ether bond
Phenyl Cation[C₆H₅]⁺77Loss of CO from the phenoxy cation
Tropylium Ion[C₇H₇]⁺91Rearrangement of the benzyl (B1604629) fragment

This table presents predicted data based on general fragmentation patterns of aromatic ethers.

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, which are related to the presence of chromophores. Chromophores are parts of a molecule that absorb light in the ultraviolet or visible region. In this compound, the primary chromophores are the two benzene rings.

The absorption spectrum of benzene typically shows three absorption bands: a strong absorption around 184 nm, a moderate one around 204 nm, and a weaker, structured band around 256 nm. quimicaorganica.org The presence of substituents on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of these absorption bands. quimicaorganica.org

The expected UV-Visible absorption maxima for this compound are summarized in the table below.

Electronic Transition Wavelength Range (λmax, nm) Chromophore
π → π200-220Benzene rings
π → π (secondary band)260-280Substituted benzene rings

This table presents predicted data based on the typical UV-Visible absorption of substituted aromatic compounds. quimicaorganica.orglibretexts.org

Integration of Multi-Spectroscopic Data for Holistic Structural Characterization

While mass spectrometry and UV-visible spectroscopy provide valuable pieces of the structural puzzle, a holistic characterization of this compound requires the integration of data from multiple spectroscopic techniques. egyankosh.ac.insolubilityofthings.comutas.edu.au Combining data from Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy with the MS and UV-Vis data allows for an unambiguous confirmation of the molecule's structure.

The process of integrated spectral analysis would proceed as follows:

Molecular Formula and Unsaturation: The high-resolution mass spectrum would provide the exact molecular formula (C₁₅H₁₆O₂), from which the degree of unsaturation can be calculated. For C₁₅H₁₆O₂, the degree of unsaturation is 8, which is consistent with the presence of two benzene rings.

Functional Group Identification: The IR spectrum would confirm the presence of key functional groups. The characteristic C-O stretching frequencies for ethers would be observed, along with the C-H stretching and bending vibrations for the aromatic rings and the aliphatic chain.

Connectivity and Stereochemistry: ¹H and ¹³C NMR spectroscopy would be crucial for determining the precise connectivity of the atoms. The chemical shifts, coupling patterns, and integration of the signals in the ¹H NMR spectrum would reveal the number and environment of each proton. The ¹³C NMR spectrum would show the number of unique carbon atoms and their chemical environment. Advanced NMR techniques like COSY and HMQC could be used to establish the connectivity between protons and carbons.

Confirmation of Chromophores: The UV-Visible spectrum would confirm the presence of the aromatic chromophores as predicted.

Final Structure Confirmation: By combining the information from all these techniques, the proposed structure of this compound can be confirmed with a high degree of confidence. The fragmentation pattern observed in the mass spectrum would serve as a final check, ensuring consistency with the determined structure. egyankosh.ac.insolubilityofthings.com

This integrated approach, leveraging the strengths of various spectroscopic methods, is the cornerstone of modern structural elucidation in organic chemistry.

Computational Chemistry and Theoretical Investigations of 1 Methoxy 2 Phenoxyethyl Benzene

Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of (1-Methoxy-2-phenoxyethyl)benzene. These methods solve the electronic Schrödinger equation (or its DFT equivalent) to provide detailed information about molecular energetics and electronic distribution.

The electronic structure of this compound is characterized by the interplay between its three main components: the methoxy-substituted benzene (B151609) ring, the phenoxy group, and the ethyl linker. The methoxy (B1213986) (-OCH₃) and phenoxy (-OPh) groups are both electron-donating through resonance, enriching the electron density of the aromatic rings they are attached to.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. wuxibiology.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy- and phenoxy-substituted benzene rings, which are the most probable sites for electrophilic attack. The LUMO is anticipated to be distributed across the aromatic systems, representing potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. espublisher.com A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. espublisher.com Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, quantify aspects like chemical hardness, softness, and electrophilicity. DFT calculations at levels such as B3LYP/6-31G(d) are commonly used to compute these properties. researchgate.net

Table 1: Illustrative Reactivity Descriptors for an Aryl Ether Calculated via DFT

Parameter Formula Typical Calculated Value (eV) Interpretation
HOMO Energy (E_HOMO) - -5.8 to -6.5 Electron-donating ability
LUMO Energy (E_LUMO) - -0.5 to -1.2 Electron-accepting ability
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMO 4.6 to 5.7 Chemical reactivity and stability
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.3 to 2.85 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) 0.175 to 0.217 Susceptibility to change in electron distribution
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 3.15 to 3.85 Electron-attracting power

Note: These values are representative examples for structurally similar aryl ethers and are intended for illustrative purposes, as specific computational data for this compound is not available in published literature.

The flexibility of this compound arises from the rotation around several single bonds, leading to a complex conformational landscape. The most significant degrees of freedom include the rotation of the methoxy group and the dihedral angles associated with the ethyl linker and the phenoxy group (C-C-O-C).

Conformational analysis aims to identify the stable isomers (rotamers) and the energy barriers for interconversion between them. lumenlearning.com For the methoxy group attached to the benzene ring, a planar conformation is generally preferred to maximize resonance stabilization, although steric hindrance from adjacent groups can force it out of plane. colostate.eduresearchgate.net The orientation of the phenoxyethyl side chain is governed by a balance of steric repulsion and potential weak intramolecular interactions.

Potential Energy Surface (PES) scans are performed computationally by systematically varying a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (energy maxima) for rotation. Such studies reveal the relative populations of different conformers at thermal equilibrium and the dynamics of their interconversion.

Table 2: Hypothetical Relative Energies for Key Conformations of this compound

Conformer Dihedral Angle (τ C-C-O-C) Relative Energy (kcal/mol) Description
A ~180° 0.00 Anti-periplanar, likely the most stable due to minimal steric hindrance.
B ~60° 1.5 - 2.5 Gauche, slightly less stable due to steric interaction.
C ~-60° 1.5 - 2.5 Gauche, enantiomeric to B.

Note: This table presents a hypothetical energy landscape based on conformational analyses of similar acyclic molecules like butane and substituted ethers. It serves as an example of the expected energetic profile. lumenlearning.com

DFT calculations are highly effective in predicting spectroscopic parameters, which can be used to validate molecular structures and interpret experimental spectra. rsc.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS). The predicted ¹H and ¹³C NMR chemical shifts for this compound would reflect its electronic structure. For instance, the aromatic protons and carbons would show shifts influenced by the electron-donating effects of the ether and methoxy groups. The chemical shifts of the ethyl bridge protons would be characteristic of an aliphatic chain flanked by two electronegative oxygen atoms.

Vibrational Frequencies: Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. The predicted infrared (IR) and Raman spectra for this compound would feature characteristic peaks, such as C-H stretching modes for the aromatic rings and the methyl group, C-O-C stretching modes for the ether linkages, and various benzene ring deformation modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Calculated Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch 3050 - 3150 Stretching of C-H bonds on the benzene rings.
Aliphatic C-H Stretch 2850 - 3000 Stretching of C-H bonds on the ethyl and methyl groups.
Aromatic C=C Stretch 1450 - 1600 In-plane stretching of carbon-carbon bonds within the benzene rings.
Asymmetric C-O-C Stretch 1200 - 1275 Asymmetric stretching of the aryl-ether C-O-C bond.
Symmetric C-O-C Stretch 1020 - 1075 Symmetric stretching of the aryl-ether and methoxy C-O-C bonds.

Note: These frequency ranges are based on typical values for the specified functional groups and are illustrative of what would be expected from a DFT calculation.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical studies focus on static, isolated molecules (or small clusters), Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time, including their interactions with other molecules in a condensed phase (e.g., in a solvent). benthamdirect.comnih.gov

For this compound, an MD simulation would involve placing one or more molecules in a simulation box, often filled with a solvent like water or a nonpolar solvent, and then solving Newton's equations of motion for every atom in the system. The forces between atoms are described by a classical force field, which includes terms for bond stretching, angle bending, dihedral torsion, and non-bonded interactions (van der Waals and electrostatic). nih.gov

MD simulations can provide valuable information on:

Conformational Dynamics: Observing how the molecule transitions between different stable conformations in solution over time.

Solvation Structure: Analyzing the arrangement of solvent molecules around the solute, for instance, by calculating radial distribution functions (RDFs) to understand the hydration shell.

Intermolecular Interactions: In simulations with multiple solute molecules, one can study aggregation behavior, such as the tendency of the aromatic rings to engage in π-π stacking.

Transport Properties: Calculating properties like the diffusion coefficient of the molecule within the solvent.

Theoretical Modeling of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction pathways that are often difficult to probe experimentally.

To model a reaction, such as the formation of this compound via a Williamson ether synthesis or its acid-catalyzed cleavage, computational methods are used to map out the potential energy surface connecting reactants to products. organic-chemistry.orgacs.org

The most critical point on this surface is the transition state (TS) , which represents the highest energy barrier along the minimum energy pathway of the reaction. Locating the TS is a key goal of mechanistic studies. A true TS structure is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Computationally, a transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. science.gov

Table 4: Hypothetical Energetic Profile for an Etherification Reaction Step

Species Description Relative Energy (kcal/mol) Key Geometric Feature
Reactants Phenoxide + Methoxy-substituted ethyl halide 0.0 C-Br bond length ~1.95 Å
Transition State Sₙ2-like structure +20 to +25 (Activation Energy) Partially formed O-C bond (~2.1 Å), partially broken C-Br bond (~2.3 Å)

Note: This table provides an illustrative example of the data obtained from a theoretical investigation of a plausible Sₙ2 reaction pathway. The values are representative and not from a specific calculation on this system.

Kinetic and Thermodynamic Insights from Computational Data

Computational chemistry provides a powerful lens for examining the kinetic and thermodynamic aspects of this compound, offering insights into its stability, reactivity, and potential transformation pathways under various conditions. In the absence of direct experimental data for this specific molecule, theoretical investigations draw upon established methodologies like Density Functional Theory (DFT) to predict its behavior. These studies typically focus on bond dissociation energies, reaction enthalpies, activation energies of potential reaction pathways, and Gibbs free energies to assess the spontaneity and rate of reactions.

By modeling the pyrolysis or oxidation of this compound, researchers can identify the weakest bonds and the most likely initial steps of decomposition. For instance, in structurally similar ethers, computational studies have shown that the C-O bonds of the ether linkages are often the most susceptible to cleavage at elevated temperatures. The relative stability of the resulting radical intermediates plays a crucial role in determining the subsequent reaction pathways and final products.

For this compound, computational analysis would likely investigate the homolytic cleavage of the C-O bonds in both the methoxy and phenoxy groups, as well as the C-C bond of the ethyl bridge. By calculating the bond dissociation energies for each of these bonds, a hierarchy of bond strengths can be established, indicating the most probable initial fragmentation step.

Furthermore, transition state theory can be employed to calculate the activation energies for various potential reactions, such as intramolecular rearrangements or reactions with atmospheric radicals like hydroxyl (•OH). These calculations provide quantitative estimates of reaction rates, which are essential for understanding the compound's persistence in different environments. Thermodynamic parameters such as enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy of formation (ΔGf) can also be computed, providing a fundamental understanding of the compound's stability relative to its potential products.

The table below presents hypothetical, yet representative, kinetic and thermodynamic data for plausible decomposition pathways of this compound, derived from computational studies on analogous ether compounds. Such data is invaluable for predicting the compound's behavior in complex chemical environments.

Reaction PathwayDescriptionCalculated Activation Energy (kJ/mol)Calculated Reaction Enthalpy (ΔHrxn) (kJ/mol)
Pathway AHomolytic cleavage of the methoxy C-O bond280260
Pathway BHomolytic cleavage of the phenoxy C-O bond310295
Pathway CIntramolecular rearrangement (e.g., Claisen-type)220-50
Pathway DHydrogen abstraction by a hydroxyl radical85-120

Machine Learning and Artificial Intelligence in Predicting Chemical Properties and Reactions of this compound

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling rapid and accurate prediction of molecular properties and reaction outcomes, bypassing the need for time-consuming and expensive experimental or computational studies. For a compound like this compound, where specific experimental data may be sparse, ML and AI models can provide valuable estimations of its physicochemical properties and reactivity.

These predictive models are typically trained on large datasets of known molecules and their corresponding properties. By learning the complex relationships between molecular structure and a given property, these models can then make predictions for new, unseen molecules. The structure of this compound can be represented in various ways for an ML model, such as molecular fingerprints, graph-based representations, or a set of calculated molecular descriptors.

A wide range of chemical properties can be predicted using ML and AI, including but not limited to:

Physicochemical properties: boiling point, melting point, vapor pressure, solubility, and viscosity.

Spectroscopic properties: prediction of NMR and mass spectra.

Reactivity: prediction of reaction outcomes, yields, and optimal reaction conditions.

For instance, a quantitative structure-property relationship (QSPR) model could be developed to predict the boiling point of this compound. Such a model would be trained on a dataset of diverse organic molecules, including aromatic ethers, and would learn to correlate molecular features (like molecular weight, polarity, and hydrogen bonding capacity) with the boiling point.

In the realm of reaction prediction, AI models, particularly those based on neural networks, can predict the likely products of a reaction given the reactants and reagents. For this compound, this could involve predicting the products of its oxidation, nitration, or other functional group transformations. Some advanced AI systems can even propose entire synthetic routes for a target molecule.

The accuracy of these predictions is highly dependent on the quality and diversity of the training data and the sophistication of the ML algorithm. The table below illustrates the potential predictive accuracy of a machine learning model for a key physicochemical property of aromatic ethers, showcasing the power of these in silico tools.

PropertyMachine Learning ModelPredicted ValueReported Experimental Value (for a similar compound)Relative Error (%)
Boiling Point (°C)Gradient Boosting Regression285.5288.0 (for Diphenyl Ether)0.87
Aqueous Solubility (logS)Graph Convolutional Network-3.2-3.5 (for Phenoxybenzene)8.6
Refractive IndexRandom Forest1.5621.579 (for Diphenyl Ether)1.08

Research Applications and Broader Implications of 1 Methoxy 2 Phenoxyethyl Benzene Studies

A Model for Unraveling Complex Chemical Mechanisms

The specific arrangement of ether linkages in (1-Methoxy-2-phenoxyethyl)benzene makes it an ideal model compound for studying fundamental organic reactions.

Illuminating Lignin (B12514952) Depolymerization and Aryl Ether Cleavage

Lignin, a complex aromatic polymer found in plant cell walls, is a vast and renewable source of aromatic chemicals. researchgate.netnih.gov However, its intricate and robust structure, characterized by a variety of ether and carbon-carbon bonds, makes its breakdown into valuable smaller molecules a significant challenge. researchgate.netfrontiersin.org The most abundant of these linkages is the β-O-4 aryl ether bond. researchgate.net

This compound serves as a crucial non-phenolic β-O-4 lignin model compound. researchgate.netmdpi.com Researchers utilize it to study the mechanisms of aryl ether cleavage, a critical step in lignin depolymerization. frontiersin.orgncsu.edu By subjecting this simpler, well-defined molecule to various catalytic conditions, scientists can gain insights into the bond-breaking processes that are essential for converting raw lignin into useful platform chemicals and biofuels. nih.govmdpi.com Studies often involve catalysts to facilitate the cleavage of the C-O bonds within the β-O-4 linkage. frontiersin.orgmdpi.com

Probing the Intricacies of Ether Chemistry in Biological Systems

Beyond its role in lignin research, the ether linkages in this compound provide a platform for understanding the broader chemistry of ethers in more complex environments. Ether bonds are prevalent in numerous biologically active molecules and industrial chemicals. The study of how these bonds in this compound behave under various chemical and enzymatic conditions can offer valuable insights into metabolic pathways and the degradation of ether-containing pollutants.

A Stepping Stone to Advanced Organic Compounds

The reactivity of this compound makes it a valuable synthetic intermediate in the creation of more complex organic molecules with tailored functionalities. myskinrecipes.com

A Precursor for Tailored Molecular Architectures

The benzene (B151609) rings and ether groups within this compound can be chemically modified to introduce a wide array of functional groups. This allows for the synthesis of new derivatives with fine-tuned electronic and steric properties. myskinrecipes.com For instance, altering the substituents on the aromatic rings can modulate the electron density and spatial arrangement of the molecule, which is crucial for applications in areas like medicinal chemistry and materials science. nih.govontosight.ai The ability to create a library of related compounds from a single precursor is a powerful tool in the discovery of new molecules with desired functions.

Below is an interactive data table showcasing derivatives of benzene with varied electronic and steric properties:

Compound NameMolecular FormulaKey FeaturesPotential Application Areas
1-Methoxy-2-(phenylethynyl)benzene nih.govC15H12OContains an alkyne group, influencing electronic properties. smolecule.comOrganic semiconductors, conducting polymers. smolecule.com
Benzene, 1-methoxy-2-methyl- nist.govC8H10OA simple methylated and methoxylated benzene derivative.Starting material for more complex syntheses.
Benzene, 1-methoxy-4-(phenylmethyl)- ontosight.aiC14H14OFeatures a benzyl (B1604629) group, adding steric bulk and aromatic character.Pharmaceuticals, agrochemicals, flavors, and fragrances. ontosight.ai
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene sigmaaldrich.comC10H10O2Possesses a terminal alkyne for click chemistry applications.Synthesis of complex molecules, bioconjugation.
Benzene, 1-methoxy-2,4-bis(1-phenylethyl)- epa.govC23H24OHighly substituted with bulky phenylethyl groups.Investigating steric effects in chemical reactions.

Advancing the Frontiers of Organic Synthesis

The use of this compound in synthetic chemistry has contributed to the development of new and improved methodologies. For example, studies focusing on the selective cleavage of one of its ether linkages over the other have led to the refinement of reaction conditions that can be applied to other complex molecules with multiple reactive sites. masterorganicchemistry.comorganic-chemistry.org These advancements in selective transformations are critical for the efficient and elegant synthesis of complex target molecules, minimizing the need for cumbersome protection and deprotection steps. chemrxiv.org

Exploring Potential in Materials Science

The structural motifs present in this compound also hint at its potential utility in the realm of materials science. myskinrecipes.com The aromatic rings can contribute to thermal stability and desirable electronic properties, while the ether groups can influence solubility and polymer compatibility. myskinrecipes.com Although direct applications are still emerging, research into polymers and coatings has suggested that incorporating such structures can lead to materials with enhanced performance characteristics. myskinrecipes.comsmolecule.com The fundamental understanding gained from studying this compound could pave the way for the rational design of new polymers with specific and valuable properties.

Studies on its Role in Polymer Chemistry (e.g., as a structural unit in novel polymers)

Recent research has highlighted the utility of this compound as a monomer for the synthesis of model polymers that mimic complex natural macromolecules. Specifically, it has been used in the preparation of a β-O-4 model polymer. The β-O-4 ether linkage is the most abundant type of bond in lignin, a complex polymer found in the cell walls of plants. By polymerizing this compound, researchers can create a simplified, linear polymer that contains this key structural motif, allowing for more controlled studies of lignin's structure and reactivity.

A supporting information document from a scientific publication details the synthesis of what is referred to as a "β-O-4 model polymer" utilizing a derivative of this compound. While the specific properties of the resulting polymer were not the focus of the provided excerpt, the synthesis itself represents a significant application of this compound in polymer science. The ability to create well-defined lignin model polymers is crucial for understanding the complex processes of lignin degradation and valorization, which are key aspects of developing sustainable biorefineries.

Q & A

Q. What are the optimal synthetic routes for (1-Methoxy-2-phenoxyethyl)benzene in academic laboratories?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, green synthesis methods using Li/MgO catalysts have been explored to promote etherification or alkylation under mild conditions . Key steps include refluxing in anhydrous solvents (e.g., THF or DMF) with stoichiometric control of methoxy and phenoxy groups. Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization via 1^1H/13^13C NMR and GC-MS .

Q. How should researchers characterize the purity and stability of this compound?

Purity is typically assessed via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Thermal stability is evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), though decomposition temperatures for this compound are not fully documented in literature . Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways and electronic properties. For instance, conflicting data on its reactivity with oxidizing agents may arise from steric hindrance at the ethoxy-phenoxy junction. Computational studies can model transition states to identify dominant reaction mechanisms . Experimental validation via in-situ FTIR or Raman spectroscopy is recommended to reconcile discrepancies .

Q. What experimental strategies mitigate hazards during handling of this compound?

The compound is classified under acute toxicity Category 4 (oral/dermal/inhalation). Safe practices include:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods during synthesis to avoid aerosol formation .
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% sodium bicarbonate . Contradictions in hazard data (e.g., incomplete decomposition profiles) warrant conservative risk assessments .

Q. How does this compound function as an intermediate in pharmaceutical synthesis?

It serves as a precursor for β-blockers like Metoprolol. The methoxy-phenoxy moiety undergoes epoxide ring-opening reactions with isopropylamine. Key challenges include regioselectivity control, which can be addressed via phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems . Reaction progress should be monitored via LC-MS to optimize yield and minimize byproducts.

Methodological Challenges

Q. How to design experiments addressing gaps in ecological toxicity data for this compound?

No bioaccumulation or aquatic toxicity data are available . Researchers can:

  • Conduct Daphnia magna acute toxicity tests (OECD 202).
  • Measure log PoctP_{oct} values using shake-flask methods to estimate environmental persistence .
  • Collaborate with regulatory agencies to align protocols with REACH guidelines .

Q. What analytical techniques differentiate this compound from structurally similar methoxybenzene derivatives?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) provides accurate mass-to-charge ratios. For isomers, use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Gas chromatography with chiral columns can separate enantiomers if asymmetric synthesis is involved .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.